molecular formula C30H32O6 B1235504 Baeckea frutescens 5

Baeckea frutescens 5

Cat. No. B1235504
M. Wt: 488.6 g/mol
InChI Key: NJQFCQXFOHVYQJ-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BF 5 is an organic heterotetracyclic compound that is 2,3,10,12-tetrahydro-4H,11H-pyrano[2,3-a]xanthene-4,11-dione substituted by methyl groups at positions 6, 8, 10, and 10, and by hydroxy, isopropyl, methoxy, phenyl, and groups at positions 5, 12, 9, and 2, respectively (the S,R-enantiomer). It is isolated from the leaves of Baeckea frutescens and exhibits cytotoxicity against leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an ether, an extended flavonoid, an organic heterotetracyclic compound and a member of phenols.

Scientific Research Applications

Antibacterial Activity Against Resistant Strains Baeckea frutescens has been demonstrated to possess significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). A study highlighted the ethanol extract of Baeckea frutescens leaves, showing a high degree of antibacterial activity due to the presence of bioactive constituents such as alkaloids, flavonoids, steroids, terpenoids, phenols, and carbohydrates (Razmavar et al., 2014).

Antimicrobial and Antioxidant Properties Further research into Baeckea frutescens has investigated its total phenolic and flavonoid contents, which are associated with antimicrobial and antioxidant activities. The plant's crude extracts have shown remarkable antibacterial activity against various bacterial strains, including Escherichia coli and Salmonella typhi, and demonstrated good antioxidant activity in DPPH assay (Nisa et al., 2017).

Chemical Composition and Potential Applications The essential oil of Baeckea frutescens, extracted from its leaves and analyzed via GC-MS, includes a range of compounds such as tasmanone, β-pinene, and 1,8-cineole, which suggest its potential for pharmaceutical, cosmetic, and food industry applications due to its inhibitory, antibacterial, and antifungal properties (Toan et al., 2020).

Cytotoxic Properties and Cancer Research Studies have also explored the cytotoxic properties of Baeckea frutescens, particularly against breast cancer cells. Extracts from the branches of Baeckea frutescens have shown potent selective cytotoxic activity against MCF-7 breast cancer cells, indicating a potential role in breast cancer treatment and the regulation of metabolic reprogramming in cancer cells (Shahruzaman et al., 2019).

Variability and Ecological Impact Research into the wood vessel characteristics of Baeckea frutescens has revealed that recreational activities can influence its anatomical structure, such as vessel arrangements, highlighting the plant's adaptability and response to environmental changes. This suggests that Baeckea frutescens can serve as a model for studying ecological impact on plant physiology (Zawawi et al., 2012).

properties

Molecular Formula

C30H32O6

Molecular Weight

488.6 g/mol

IUPAC Name

(2S,12R)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione

InChI

InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20+/m0/s1

InChI Key

NJQFCQXFOHVYQJ-VQTJNVASSA-N

Isomeric SMILES

CC1=C(C2=C(C3=C1OC4=C([C@@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O

SMILES

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O

Canonical SMILES

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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